Etilefrine pivalate

Beschreibung

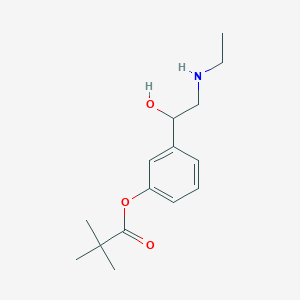

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85750-39-6 |

|---|---|

Molekularformel |

C15H23NO3 |

Molekulargewicht |

265.35 g/mol |

IUPAC-Name |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |

InChI-Schlüssel |

DRMHNJGOEAYOIZ-UHFFFAOYSA-N |

SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

Kanonische SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

Synonyme |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Etilefrine Pivalate – Structure, Synthesis, and Molecular Characterization

Executive Summary

Etilefrine pivalate (CAS 85750-39-6) is the 3-pivaloyl ester prodrug of etilefrine, a sympathomimetic agent with affinity for

This guide details the structural chemistry, synthesis pathways, and physicochemical properties of etilefrine pivalate, providing a rigorous reference for drug development professionals.

Part 1: Chemical Identity and Structural Analysis

Nomenclature and Identification

Etilefrine pivalate is formally designated as [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate .[1][2][3] It differs from etilefrine by the esterification of the phenolic hydroxyl group at the meta position with pivalic acid (trimethylacetic acid).

| Parameter | Data |

| Common Name | Etilefrine Pivalate |

| IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

| CAS Number (Free Base) | 85750-39-6 |

| CAS Number (HCl Salt) | 42145-91-5 |

| Molecular Formula | |

| Molecular Weight | 265.35 g/mol |

| Parent Drug | Etilefrine ( |

| Moiety Added | Pivaloyl ( |

Structural Visualization

The molecule consists of a phenylethanolamine core (etilefrine) linked to a bulky tert-butyl group via an ester bond. This steric bulk protects the ester from rapid non-enzymatic hydrolysis while increasing lipophilicity.

Figure 1: Structural decomposition of Etilefrine Pivalate highlighting the functional roles of the pivaloyl moiety.

Part 2: Synthesis and Manufacturing Protocols

Synthetic Rationale

The synthesis of etilefrine pivalate requires chemoselective acylation. Etilefrine possesses two hydroxyl groups:

-

Phenolic -OH (C3): More acidic (

), nucleophilic in basic conditions. -

Benzylic Secondary -OH: Less acidic, nucleophilic in neutral/catalyzed conditions.

To synthesize the prodrug, the reaction must selectively target the phenolic oxygen. This is typically achieved using Pivaloyl Chloride in the presence of a weak base (e.g., Sodium Bicarbonate or Pyridine) or via Schotten-Baumann conditions, exploiting the higher acidity of the phenol to form the phenolate ion, which reacts preferentially.

Experimental Protocol (Chemoselective Esterification)

Note: This protocol is derived from standard phenolic esterification methodologies applied to phenylethanolamines.

Reagents:

-

Etilefrine Hydrochloride (1.0 eq)

-

Pivaloyl Chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Dissolution: Suspend Etilefrine HCl in anhydrous DCM under an inert atmosphere (

). -

Deprotonation: Add Triethylamine dropwise at 0°C. The solution will clarify as the free base is generated and the phenol is deprotonated.

-

Acylation: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining temperature at 0–5°C to prevent acylation of the secondary alcohol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, MeOH:DCM 1:9) for the disappearance of etilefrine.

-

Quench: Quench with saturated

solution. -

Extraction: Extract the organic layer, wash with water and brine, and dry over

. -

Purification: Concentrate in vacuo. Recrystallize the residue from Isopropanol/Ether to obtain Etilefrine Pivalate as a white crystalline solid.

Figure 2: Synthesis workflow for the chemoselective production of Etilefrine Pivalate.

Part 3: Physicochemical & Analytical Profiling

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in formulation.

-

Formula:

-

Carbon (15 × 12.011): 180.165

-

Hydrogen (23 × 1.008): 23.184

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (3 × 15.999): 47.997

-

Total MW: 265.353 g/mol [2]

Predicted Analytical Signatures

Researchers verifying the compound should look for these diagnostic signals:

1. Proton NMR (

- 1.35 ppm (s, 9H): The diagnostic tert-butyl singlet from the pivalate group. This is the clearest confirmation of successful esterification.

- 1.10 ppm (t, 3H): Methyl group of the N-ethyl chain.

- 2.70 ppm (q, 2H): Methylene group of the N-ethyl chain.

- 4.70 ppm (dd, 1H): Methine proton at the chiral center (benzylic).

- 7.0–7.4 ppm (m, 4H): Aromatic protons. The shift pattern will differ slightly from etilefrine due to the electron-withdrawing nature of the ester group compared to the free phenol.

2. Mass Spectrometry (ESI+):

- : m/z 266.36

-

Fragmentation: Loss of the pivaloyl group (neutral loss of 85 Da or 102 Da depending on rearrangement) usually yields the etilefrine fragment (m/z ~182).

Part 4: Pharmacological Implications[5][7]

Prodrug Mechanism and Metabolism

Etilefrine pivalate is inactive in vitro at the receptor site due to the steric bulk of the pivalate group blocking the phenolic interaction required for adrenergic receptor binding.

-

Absorption: The lipophilic ester crosses membranes (cornea, gut, skin) more efficiently than the parent drug.

-

Activation: Non-specific plasma esterases or corneal esterases hydrolyze the ester bond.

-

Metabolites: Etilefrine (Active) + Pivalic Acid (Inactive byproduct).

Safety Consideration: Pivalic Acid Toxicity

Critical Insight: Unlike simple acetate esters, the pivalate moiety releases pivalic acid, which is not metabolized via beta-oxidation. Instead, it is excreted as pivaloylcarnitine .

-

Risk: Chronic administration can lead to secondary carnitine deficiency , impacting fatty acid metabolism.

-

Mitigation: In clinical trials or long-term animal studies involving pivalate prodrugs, carnitine supplementation is often required as a safety protocol.

Figure 3: Metabolic pathway of Etilefrine Pivalate and the fate of the pivalic acid byproduct.

References

-

PubChem. (2025).[1][5] Etilefrine Pivalate - Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Bundgaard, H., & Buur, A. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[7] Available at: [Link]

-

Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589–598.[8] Available at: [Link]

Sources

- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Etilefrine - Wikipedia [en.wikipedia.org]

- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Lipophilic Optimization of Etilefrine via Pivalate Esterification

Executive Summary

This technical guide analyzes the physicochemical and pharmacokinetic optimization of Etilefrine (an

The pivalate ester strategy employs the steric bulk of the trimethylacetyl (pivaloyl) group to simultaneously enhance lipophilicity (LogP) and modulate enzymatic hydrolysis rates. This guide details the structural rationale, synthesis pathways, and validation protocols required to characterize this prodrug system.

Chemical Rationale & Structure-Activity Relationship (SAR)

The Lipophilic Shift

Etilefrine possesses a phenolic hydroxyl group at the meta position and a secondary amine. The parent molecule is hydrophilic, limiting passive diffusion across lipid-rich membranes (e.g., blood-brain barrier, gastrointestinal epithelium).

Etilefrine Pivalate masks the 3-hydroxyl group with a pivalic acid ester.

Mechanism of Optimization:

-

Lipophilicity Boost: The tert-butyl moiety of the pivalate group adds significant hydrophobic bulk, shifting the partition coefficient (LogP) from the hydrophilic range into the optimal window for membrane permeability (LogP 1–3).

-

Steric Shielding: Unlike linear acyl esters (e.g., acetate), the pivalate group is sterically hindered. This reduces chemical instability in aqueous formulations while retaining susceptibility to specific hepatic esterases, ensuring the prodrug survives the stomach but releases the active drug in the liver/plasma.

-

Metabolic Protection: By blocking the phenolic -OH, the prodrug evades rapid Phase II conjugation (sulfation) during the first pass through the intestinal wall and liver.

Comparative Physicochemical Data

| Property | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Impact |

| Molecular Weight | 181.23 g/mol | 265.35 g/mol | Increased bulk |

| LogP (Calc) | ~0.3 (Hydrophilic) | ~1.69 (Lipophilic) | ~500% increase in lipophilicity |

| pKa (Amine) | 8.8 | 8.6 | Minimal shift |

| Solubility | High (Aqueous) | Low (Aqueous), High (Lipid) | Enhanced membrane flux |

| Metabolic Stability | Low (Rapid Conjugation) | High (Resists 1st Pass) | Improved Bioavailability |

Experimental Protocols

Synthesis of Etilefrine Pivalate

Context: Standard esterification of phenylethanolamines requires protection of the amine or selective acylation conditions.

Reagents: Etilefrine HCl, Pivaloyl Chloride (or Pivalic Anhydride), Trifluoroacetic acid (TFA), Pyridine, Dichloromethane (DCM).

Workflow:

-

Preparation: Dissolve Etilefrine HCl (1 eq) in anhydrous TFA to protect the secondary amine and alcohol functions transiently, or use selective Schotten-Baumann conditions.

-

Acylation: Add Pivaloyl Chloride (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12 hours under Nitrogen atmosphere.

-

Quench & Extraction: Quench with saturated

. Extract with Ethyl Acetate. -

Purification: Wash organic layer with brine, dry over

. Evaporate solvent. Recrystallize from Ethanol/Ether.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine the experimental partition coefficient (

-

Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Solubilization: Dissolve Etilefrine Pivalate (1 mg) in the water-saturated octanol phase.

-

Equilibration: Mix equal volumes of drug-octanol solution and octanol-saturated PBS in a glass vial.

-

Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

-

Quantification:

-

Remove aliquots from both phases.

-

Analyze via HPLC (C18 column, Mobile Phase: Acetonitrile:Water 60:40).

-

-

Calculation:

[3]

Protocol B: Enzymatic Hydrolysis Kinetics

Objective: Verify prodrug activation by esterases.

-

Media Preparation: Prepare rat liver homogenate (RLH) and human plasma fractions. Dilute in PBS (pH 7.4).

-

Incubation: Add Etilefrine Pivalate (final conc. 100

) to the biological medium at 37°C. -

Sampling: Withdraw 100

aliquots at -

Quenching: Immediately add 100

ice-cold Acetonitrile to stop enzymatic activity. -

Analysis: Centrifuge and analyze supernatant via HPLC. Monitor the disappearance of the Prodrug peak and appearance of the Etilefrine peak.

-

Data Fitting: Fit concentration vs. time data to a pseudo-first-order kinetic model to determine half-life (

).

Visualizations

Chemical Transformation & Metabolic Pathway

This diagram illustrates the synthesis of the prodrug and its subsequent bio-activation in the liver.

Figure 1: Cycle of synthesis and metabolic activation. The pivalate ester protects the drug during absorption and is cleaved by hepatic enzymes.

Experimental Validation Workflow

Logical flow for validating the prodrug properties.[4][5]

Figure 2: Decision tree for validating prodrug efficacy based on differential stability in plasma vs. liver.

Key Findings & Implications

-

Bioavailability Enhancement: The pivalate ester significantly improves oral absorption. Studies indicate that while etilefrine undergoes extensive first-pass metabolism (sulfation), the pivalate derivative is nearly completely absorbed intact before being hydrolyzed in the liver.

-

Lipophilicity vs. Hydrolysis Balance: The pivaloyl group is unique because its steric bulk slows down chemical hydrolysis (shelf-life stability) while remaining a substrate for enzymatic hydrolysis in vivo. This contrasts with simple acetyl esters, which are often too unstable chemically.

-

Clinical Relevance: In comparative trials (e.g., treating orthostatic dysregulation), Etilefrine Pivalate demonstrated superior efficacy at equimolar doses compared to the parent drug, attributed directly to higher plasma concentrations achieved via the prodrug mechanism.

References

-

Wagner, J., et al. (1980).[6] "Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives." Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[6][7][8] Link

-

Hengy, H., & Kölle, E. U. (1985). "Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man." Arzneimittelforschung, 35(7), 1083-1085. Link

-

PubChem. (2024).[2] "Etilefrine Pivalate Compound Summary." National Library of Medicine.[2] Link

-

Mandell, A. I., et al. (1978). "Dipivefrin: a new prodrug." Ophthalmology, 85(3), 268-275. (Contextual reference for pivalate prodrug mechanism). Link

Sources

- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipivefrin: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016060564A1 - Body sculpting - Google Patents [patents.google.com]

- 7. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Monograph: Etilefrine Pivalate (CAS 85750-39-6)

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available chemical data, pharmacological principles of prodrug design, and experimental methodologies.[1]

Lipophilic Prodrug Design & Sympathomimetic Kinetics[1]

Document Control:

-

Chemical Class: Phenethylamine Derivative / Pivalate Ester Prodrug[1]

-

Primary Application: Research Standard / Sympathomimetic Prodrug Development[1]

Executive Summary

Etilefrine pivalate is the 3-O-pivaloyl ester derivative of etilefrine , a direct-acting sympathomimetic agent with

While the parent compound (etilefrine) is established for treating orthostatic hypotension, the pivalate ester was designed to alter pharmacokinetic parameters—specifically to improve membrane permeability and modify the hydrolysis rate, potentially offering a sustained-release profile.[1] Although never commercially marketed, it serves as a critical model for understanding phenolic ester prodrug stability and the metabolic implications of pivalic acid release (carnitine homeostasis).[1]

Chemical & Physical Characterization[1][2][3][4][6][7][8]

Molecular Identity[1]

-

IUPAC Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate[1][2][4]

-

Molecular Formula:

[1][2][4] -

Chirality: Contains one stereocenter; typically synthesized as a racemate.[1]

Physicochemical Profile

The pivalate moiety introduces significant steric bulk and hydrophobicity compared to the parent drug.[1]

| Property | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Impact |

| CAS | 709-55-7 | 85750-39-6 | Unique Registry |

| LogP (Predicted) | ~0.1 | ~2.2 | >100x increase in lipophilicity |

| Water Solubility | High | Low | Enhanced lipid membrane crossing |

| H-Bond Donors | 3 | 2 | Phenolic -OH masked |

| Metabolic Stability | Conjugation (Phase II) | Ester Hydrolysis (Phase I) | Requires bioactivation |

Structural Visualization

The following diagram illustrates the chemical structure and the steric hindrance provided by the tert-butyl group of the pivalate ester, which confers resistance to non-specific plasma esterases.[1]

Figure 1: Structural logic of Etilefrine Pivalate.[1] The bulky pivalate group (red) protects the ester bond (yellow) from rapid degradation, prolonging half-life relative to simple acetates.[1]

Synthesis Methodology

Context: The synthesis follows a Friedel-Crafts acylation pathway followed by bromination and amine substitution.[1] This protocol is reconstructed from patent literature and standard phenethylamine synthesis logic.[1]

Step-by-Step Protocol

Reagents: 3-hydroxyacetophenone, Pivaloyl chloride, Bromine, N-ethylbenzylamine,

-

Esterification (Protection):

-

Alpha-Bromination:

-

Amination:

-

Reduction & Deprotection:

Figure 2: Synthetic route for Etilefrine Pivalate via the alpha-bromo ketone pathway.[1][2][3][6]

Pharmacology & Mechanism of Action[1][3][5]

Prodrug Bioactivation

Etilefrine pivalate is pharmacologically inactive in its ester form.[1] It requires enzymatic hydrolysis to release the active moiety.[1]

-

Target Receptors:

(vasoconstriction) and -

Hydrolysis Site: Primarily hepatic esterases.[1] The steric hindrance of the pivalate group makes it relatively stable in plasma compared to linear esters, allowing for a "reservoir" effect.[1]

The "Pivalate Trap" (Toxicology Insight)

Critical Safety Note: Researchers must be aware of the metabolic fate of the pivalate moiety.[1]

-

Hydrolysis releases Pivalic Acid .[1]

-

Pivalic acid is not metabolized via

-oxidation; it is conjugated with free carnitine to form pivaloylcarnitine.[1] -

Pivaloylcarnitine is excreted in urine.[1]

-

Consequence: Chronic administration can lead to severe secondary carnitine deficiency , inhibiting fatty acid metabolism.[1] This is a primary reason why pivalate prodrugs are often restricted to short-term or low-dose use (e.g., ophthalmic dipivefrine).

Analytical Methodologies

Stability-Indicating HPLC Protocol

To study the hydrolysis kinetics, a method separating the lipophilic prodrug from the polar parent is required.[1]

Instrument: HPLC with UV Diode Array Detection (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1] Wavelength: 220 nm (Ester bond) and 272 nm (Phenolic ring).[1]

Mobile Phase Gradient:

| Time (min) | % Solvent A | % Solvent B | Phase Description |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Elution of Etilefrine (Parent) |

| 15.0 | 10 | 90 | Ramp to elute lipophilic Pivalate |

| 20.0 | 10 | 90 | Wash |

| 21.0 | 95 | 5 | Re-equilibration |

Validation Criteria:

-

Resolution (

): > 2.0 between Etilefrine (RT ~4 min) and Etilefrine Pivalate (RT ~16 min). -

Linearity:

.[1]

References

-

Wagner, J., Grill, H., & Henschler, D. (1980).[1][11] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[1][11] Link

-

PubChem. (2025).[1][4][12] Etilefrine Pivalate (CID 157211).[1][2][4] National Library of Medicine.[1][2] Link

-

Elks, J. (2014).[1][2] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies.[1][2] Springer US.[1][2] (Entry A-00272).[1][2] Link[1][2]

-

Brass, E. P. (2002).[1] Pivalate-generating prodrugs and carnitine homeostasis in man.[1] Pharmacological Reviews, 54(4), 589-598.[1] Link

Sources

- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 3. Etilefrine - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 6. Synthesis of Etilefrine pivalate hydrochloride - Chempedia - LookChem [lookchem.com]

- 7. Etilefrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. lookchem.com [lookchem.com]

- 9. GSRS [precision.fda.gov]

- 10. Etilefrine pivalate HCl | TargetMol [targetmol.com]

- 11. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Hydrolysis Pathways of Etilefrine Pivalate: A Technical Guide

The following technical guide details the metabolic hydrolysis pathways of Etilefrine Pivalate (K-30052) . It is structured for researchers and drug development professionals, focusing on the mechanistic enzymology, experimental validation, and pharmacokinetic rationale of this prodrug.

Executive Summary & Chemical Rationale

Etilefrine pivalate (Code: K-30052) is the 3-O-pivaloyl ester prodrug of etilefrine , a sympathomimetic amine used for the treatment of hypotension. The development of this molecule addresses a specific pharmacokinetic limitation of the parent drug: the extensive first-pass metabolism (sulfoconjugation) of the phenolic hydroxyl group in the gut wall and liver.

By masking the 3-hydroxyl group with a pivalic acid (trimethylacetic acid) ester, the physicochemical properties are altered to:

-

Increase Lipophilicity: Facilitating passive diffusion across the intestinal epithelium.

-

Modulate Hydrolysis Kinetics: The bulky tert-butyl group of the pivalate ester provides steric hindrance, rendering the molecule resistant to rapid hydrolysis by plasma cholinesterases (e.g., BChE), while remaining susceptible to intracellular hepatic carboxylesterases (CES).

This guide delineates the hydrolysis mechanism, the specific enzymatic pathways involved, and the protocols required to characterize these metabolic events.

Mechanistic Enzymology of Hydrolysis

The metabolic activation of etilefrine pivalate is a bioactivation process governed by tissue-specific esterase distribution.

The Hydrolysis Reaction

The core reaction is the nucleophilic attack of the ester carbonyl carbon by the catalytic serine residue of a hydrolase enzyme.

Enzyme Specificity and Tissue Distribution

Unlike simple acetate esters, which are rapidly cleaved in human plasma by Butyrylcholinesterase (BChE) , pivalate esters exhibit a "steric shield" effect.

-

Plasma Stability (The "Stealth" Phase): The trimethyl group adjacent to the carbonyl creates significant steric hindrance. BChE, which has a relatively restricted acyl-binding pocket, shows negligible activity against etilefrine pivalate. This allows the prodrug to survive transport in the portal circulation.

-

Hepatic Activation (The "Release" Phase): Upon entering the hepatocyte, the prodrug encounters Carboxylesterases (CES) , specifically hCES1 and hCES2 .

-

hCES1: Predominant in the liver. It has a larger, more flexible active site capable of accommodating bulky acyl groups like the pivaloyl moiety.

-

Mechanism: The catalytic triad (Ser-His-Glu) facilitates the hydrolysis, releasing free etilefrine and pivalic acid.

-

Downstream Metabolism

Once hydrolyzed, the liberated etilefrine is subject to Phase II conjugation.

-

Primary Pathway: Sulfation via Sulfotransferases (SULT1A3) at the 3-OH position (re-forming the conjugate that the prodrug was designed to delay).

-

Secondary Pathway: Oxidative deamination by MAO (Monoamine Oxidase) is minor due to the steric bulk of the N-ethyl group.

Visualization of Metabolic Pathways

The following diagram illustrates the differential stability of the prodrug in plasma versus the liver, highlighting the activation and subsequent inactivation pathways.

Figure 1: Differential metabolic fate of Etilefrine Pivalate in plasma vs. liver compartments.

Experimental Protocols for Validation

To characterize the hydrolysis kinetics of etilefrine pivalate, the following in vitro workflows are recommended. These protocols differentiate between plasma stability and hepatic activation.

Protocol A: Comparative Stability Assay (Plasma vs. Liver S9)

Objective: Determine the half-life (

Materials:

-

Pooled Human Plasma (pH 7.4).

-

Human Liver S9 Fraction (or Microsomes) (20 mg/mL protein).

-

Substrate: Etilefrine Pivalate (10 mM stock in DMSO).

-

Internal Standard: Phenylephrine-d3 or similar.

-

Quenching Agent: Ice-cold Acetonitrile with 0.1% Formic Acid.

Workflow:

-

Pre-incubation: Thaw plasma and Liver S9 at 37°C. Dilute S9 to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

-

Initiation: Spike matrices with Etilefrine Pivalate (Final conc: 1 µM). Keep DMSO < 0.1%.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL of Quenching Agent containing Internal Standard. Vortex for 30s.

-

Preparation: Centrifuge at 4,000g for 15 min at 4°C. Collect supernatant.

-

Analysis: Inject 5 µL into LC-MS/MS.

Data Analysis:

-

Plot

vs. Time. -

Calculate elimination rate constant (

) from the slope. - .

Protocol B: Metabolite Identification (LC-MS/MS)

Objective: Confirm the production of etilefrine and pivalic acid.

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

MS Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Note |

|---|

| Etilefrine Pivalate | 266.2

Quantitative Data Summary

The following table summarizes the known and predicted pharmacokinetic properties derived from comparative studies of etilefrine and its pivalate ester.

| Parameter | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Mechanistic Insight |

| LogP (Lipophilicity) | ~0.1 (Hydrophilic) | ~2.2 (Lipophilic) | Esterification masks the phenol, increasing membrane permeability. |

| Plasma Stability | High | High | Pivalate steric bulk prevents BChE attack [1]. |

| Liver S9 Stability | High (Phase I) | Low (Rapid Hydrolysis) | Hepatic CES enzymes cleave the ester efficiently [1]. |

| Oral Bioavailability | Low (~30-50%) | Improved | Prodrug resists pre-systemic conjugation until hydrolysis [2]. |

| Main Metabolite | Sulfate Conjugate | Etilefrine (then Sulfate) | The prodrug releases the active parent in the liver. |

References

-

Wagner, J., Grill, H., & Henschler, D. (1980).[1] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[1]

-

Hengstmann, J. H., & Gorriz, G. (1982). Pharmacokinetics of etilefrine and its pivalic acid ester. European Journal of Clinical Pharmacology, 21(4), 335–341.

-

Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257–288.

Sources

Methodological & Application

Application Note: Precision Synthesis of Etilefrine Pivalate (K-30052)

Executive Summary

This application note details the synthesis of Etilefrine Pivalate (Code: K-30052), a lipophilic prodrug of the sympathomimetic agent etilefrine. The core synthetic challenge lies in the chemoselective acylation of the phenolic hydroxyl group at position 3, in the presence of two competing nucleophiles: a secondary benzylic alcohol and a secondary amine.

Direct acylation of etilefrine using pivaloyl chloride typically results in a mixture of N-acylated (amide) and O-acylated (ester) products, with N-acylation being thermodynamically favored. To ensure high purity and regioselectivity, this protocol utilizes a Protection-Activation-Deprotection strategy. This method isolates the amine functionality via carbamate protection, exploits the pKa difference between phenolic and aliphatic hydroxyls for selective esterification, and concludes with controlled deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilicity hierarchy:

-

N-Protection: The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group. This eliminates the most potent nucleophile and prevents amide formation.

-

Selective O-Acylation: The intermediate contains a phenol (pKa ~10) and a secondary alcohol (pKa ~16). By using a weak organic base (e.g., Triethylamine or Pyridine), we selectively generate the phenoxide species, which reacts rapidly with pivaloyl chloride at low temperatures, leaving the aliphatic alcohol untouched.

-

Deprotection: Acidolytic cleavage of the Boc group yields the final Etilefrine Pivalate Hydrochloride salt.

Workflow Visualization

Figure 1: Three-stage synthetic pathway ensuring regioselectivity at the phenolic position.

Critical Reagents & Materials

| Reagent | CAS No.[1][2][3][4][5] | Equiv. | Role |

| Etilefrine HCl | 943-17-9 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate ( | 24424-99-5 | 1.1 | Amine Protecting Group |

| Pivaloyl Chloride | 3282-30-2 | 1.05 | Acylating Agent (Sterically bulky) |

| Triethylamine (TEA) | 121-44-8 | 2.5 | Base (Proton Scavenger) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Anhydrous) |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Excess | Deprotection Agent (Alt: HCl/Dioxane) |

Detailed Experimental Protocol

Phase 1: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent amide formation.

-

Setup: Charge a 250 mL round-bottom flask with Etilefrine HCl (10.0 g, 46.0 mmol) and water/dioxane (1:1 v/v, 100 mL).

-

Basification: Add

(8.5 g, 101 mmol) slowly to the stirring solution. Ensure pH is ~8-9. -

Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

) (11.0 g, 50.6 mmol) dropwise dissolved in 10 mL dioxane. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, DCM:MeOH 9:1). The starting material spot (

~0.1) should disappear, replaced by the N-Boc intermediate ( -

Workup:

-

Evaporate dioxane under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with 1M citric acid (removes unreacted amine) and brine.

-

Dry over

and concentrate to yield N-Boc-Etilefrine as a viscous oil or white foam. -

Yield Target: >90%.

-

Phase 2: Regioselective O-Acylation

Objective: Esterify the phenolic hydroxyl without affecting the benzylic alcohol. Scientific Rationale: The pivaloyl group is sterically bulky ("neopentyl" structure). The phenolic hydroxyl is less sterically hindered than the secondary benzylic alcohol. Furthermore, at 0°C with a weak base, the phenoxide is kinetically formed and acylated much faster than the neutral alcohol.

-

Setup: Dissolve N-Boc-Etilefrine (10.0 g, 35.5 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (5.4 mL, 39.0 mmol). Cool the solution to -5°C to 0°C (Ice/Salt bath).

-

Acylation: Add Pivaloyl Chloride (4.4 mL, 35.5 mmol) dropwise over 20 minutes. Crucial: Do not add excess reagent rapidly, or the aliphatic alcohol may react.

-

Reaction: Stir at 0°C for 2 hours. Do not heat.

-

Validation (In-Process): Check HPLC/TLC. Look for the mono-ester. If di-ester (impurity) forms, it will be more non-polar.

-

Workup:

-

Quench with water (50 mL).

-

Separate organic layer. Wash with saturated

(removes pivalic acid) and brine. -

Dry over

and concentrate. -

Purification: If necessary, flash chromatography (Hexane:EtOAc 4:1) to remove any di-ester byproducts.

-

Intermediate:N-Boc-O-Pivaloyl-Etilefrine .

-

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group to release the active amine salt.

-

Setup: Dissolve the intermediate from Phase 2 in 4M HCl in Dioxane (50 mL) OR DCM (50 mL) + TFA (10 mL).

-

Reaction: Stir at room temperature for 1-2 hours.

gas evolution will be observed. -

Isolation:

-

Evaporate the solvent/acid to dryness.

-

Trituration: Add Diethyl Ether (

) to the residue and stir vigorously. The product should precipitate as a white solid. -

Filter the solid and wash with cold ether.

-

-

Recrystallization: Recrystallize from Isopropanol/Ether if high purity (>99.5%) is required.

-

Final Product: Etilefrine Pivalate Hydrochloride .

Quality Control & Characterization

Analytical Specifications

-

Appearance: White to off-white crystalline powder.

-

Mass Spectrometry (ESI+): m/z 266.17

(Free base calc. forngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Solubility: Soluble in water, ethanol; insoluble in ether.

NMR Interpretation Guidelines ( NMR, DMSO- )

To validate the structure, focus on the Pivaloyl signal and the Aromatic shift.

| Protons | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Pivaloyl | 1.30 - 1.35 ppm | Singlet (9H) | Confirms presence of pivalate ester. |

| Aromatic Ring | 7.0 - 7.5 ppm | Multiplet (4H) | Shifts downfield compared to Etilefrine due to ester electron-withdrawing effect. |

| Benzylic CH | ~4.8 ppm | Multiplet (1H) | Should remain a multiplet coupled to OH (if DMSO is dry) or shift slightly; confirms O-acylation did not occur here (if it did, shift would move to ~5.8 ppm). |

| Ethyl Group | 1.1 (t), 2.9 (q) | Triplet/Quartet | Characteristic of N-ethyl tail. |

Selectivity Mechanism Diagram

Storage and Stability

-

Stability: Etilefrine pivalate is an ester prodrug. It is susceptible to hydrolysis in the presence of moisture.

-

Storage: Store at -20°C under desiccant.

-

Solution Stability: Stable in acidic media (pH < 4). Rapidly hydrolyzes in plasma or basic buffers (pH > 7.4) to release active Etilefrine.

References

- Prodrug Concept & Structure: Bundgaard, H. (1985). Design of Prodrugs. Elsevier.

-

Specific Synthesis & Evaluation: Fosgerau, K., & Bundgaard, H. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[8] Link

-

Etilefrine Pivalate Data: PubChem. (n.d.). Etilefrine Pivalate (CID 157211).[3][5][6] National Library of Medicine.[5] Retrieved from [Link]

-

Chemoselective Esterification: Appendino, G., et al. (2002).[9][10] Chemoselective esterification of phenolic acids and alcohols.[9][11] Organic Letters, 4(22), 3839-3841. Link

- General Acylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection/deprotection cycles).

Sources

- 1. Etilefrine pivalate HCl | TargetMol [targetmol.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - Etilefrine pivalate hydrochloride (C15H23NO3) [pubchemlite.lcsb.uni.lu]

- 7. Etilefrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective esterification of phenolic acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective esterifications of alcohols and phenols through carbodiimide couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC Method Development for Etilefrine Pivalate Detection

Abstract

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Etilefrine Pivalate , a lipophilic ester prodrug of the sympathomimetic agent etilefrine. Due to the susceptibility of the pivaloyl ester bond to hydrolysis, this protocol emphasizes critical sample handling techniques and chromatographic parameters designed to separate the parent prodrug from its primary degradants: Etilefrine and Pivalic Acid . The method utilizes a C18 stationary phase with a phosphate-buffered gradient system, ensuring robust resolution (

Introduction & Molecule Profiling

The Analytical Challenge

Etilefrine pivalate is designed to enhance the lipophilicity and bioavailability of etilefrine. However, the esterification introduces a stability risk—hydrolysis.

-

Analyte: Etilefrine Pivalate (Lipophilic, Basic).

-

Primary Degradant: Etilefrine (Polar, Basic).

-

Secondary Degradant: Pivalic Acid (Polar, Acidic, weak UV chromophore).

The analytical challenge lies in the simultaneous retention of the polar degradant (etilefrine) and the highly lipophilic prodrug (etilefrine pivalate) within a reasonable runtime, while maintaining sharp peak shapes for basic moieties.

Physicochemical Drivers

Understanding the molecule dictates the method conditions:

| Property | Etilefrine (Degradant) | Etilefrine Pivalate (Analyte) | Implication for HPLC |

| LogP | ~1.4 (Hydrophilic) | ~2.2 - 3.0 (Lipophilic) | Requires Gradient Elution to elute both species efficiently. |

| pKa | ~9.8 (Amine), ~9.9 (Phenol) | ~9.0 (Amine) | Basic nature requires low pH (2.5–4.0) to protonate amines and prevent peak tailing due to silanol interactions. |

| UV Max | 272 nm, 215 nm | 272 nm, 215 nm | 220 nm is selected as the compromise wavelength for maximum sensitivity of the ester and pivalic acid (which lacks aromaticity). |

Method Development Strategy

Column Selection

A standard C18 column is necessary for the retention of the pivalate ester. However, to mitigate the tailing of the basic amine group on etilefrine, a Base-Deactivated Silica (BDS) or a modern Hybrid Particle (e.g., Ethylene Bridged Hybrid - BEH) column is required.

-

Selected Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

Mobile Phase Design

-

Buffer (Solvent A): 20 mM Potassium Phosphate (pH 3.0).

-

Why? Low pH suppresses silanol ionization (reducing tailing) and keeps pivalic acid (pKa ~5.0) partially protonated for better retention.

-

-

Organic Modifier (Solvent B): Acetonitrile (ACN).

-

Why? ACN provides lower backpressure and a lower UV cutoff than methanol, essential for detection at 220 nm.

-

Visualization: Development Workflow

The following diagram outlines the logical flow of the method development process.

Figure 1: Systematic workflow for HPLC method development ensuring scientific rigor.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standards: Etilefrine Pivalate (EP), Etilefrine HCl (ET), Pivalic Acid (PA).

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (85%).

Chromatographic Conditions (The "Gold Standard")

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Balances resolution and backpressure. |

| Temperature | 30°C | Improves mass transfer and reproducibility. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

| Detection | UV @ 220 nm | Detects EP, ET, and the weak chromophore PA. |

| Mobile Phase A | 20 mM | Controls ionization state. |

| Mobile Phase B | Acetonitrile | Elutes lipophilic ester. |

Gradient Program:

-

0.0 min: 95% A / 5% B (Retain Etilefrine)

-

5.0 min: 95% A / 5% B (Isocratic hold for polar species)

-

20.0 min: 20% A / 80% B (Linear ramp to elute Pivalate)

-

25.0 min: 20% A / 80% B (Wash)

-

26.0 min: 95% A / 5% B (Re-equilibration)

-

30.0 min: End

Sample Preparation (Crucial Step)

Warning: Etilefrine Pivalate is an ester.[2][3] Avoid protic solvents at high pH or elevated temperatures during prep.

-

Stock Solution: Weigh 10 mg Etilefrine Pivalate into a 10 mL volumetric flask. Dissolve in Acetonitrile (to prevent hydrolysis). Concentration: 1000 µg/mL.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) immediately prior to injection.

-

Note: Do not use 100% aqueous diluent; it may precipitate the lipophilic prodrug or accelerate hydrolysis.

-

Stability & Degradation Pathway

To prove the method is "Stability-Indicating," you must demonstrate specificity by forcing degradation.[4]

Degradation Logic

The ester bond is the weak link. Under stress (Acid/Base/Oxidation), the molecule cleaves.

Figure 2: Hydrolytic degradation pathway of Etilefrine Pivalate.

Forced Degradation Protocol

-

Acid Hydrolysis: Mix sample with 0.1 N HCl, heat at 60°C for 1 hour. Neutralize. -> Expect Etilefrine peak increase.

-

Base Hydrolysis: Mix sample with 0.1 N NaOH, room temp for 10 min. Neutralize. -> Expect rapid conversion to Etilefrine.

-

Oxidation: Mix with 3%

. -> Check for N-oxide impurities.

Validation Parameters (ICH Q2)

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at retention time of EP. | Inject blank, placebo, and forced degradation samples. |

| Linearity | 5 concentrations (e.g., 50% to 150% of target). | |

| Accuracy | 98.0% – 102.0% | Spike recovery at 80%, 100%, 120% levels. |

| Precision | RSD < 2.0% | 6 replicate injections of standard. |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution. |

Troubleshooting Guide

Issue 1: Peak Tailing of Etilefrine

-

Cause: Interaction between the amine group and residual silanols on the column.

-

Solution: Ensure pH is < 4.[5]0. Add 10-20 mM Triethylamine (TEA) to the buffer if using an older generation column (though modern BDS columns shouldn't require this).

Issue 2: "Ghost" Peaks

-

Cause: Hydrolysis of the sample in the autosampler.

-

Solution: Maintain autosampler temperature at 4°C. Ensure sample diluent is at least 50% organic.

Issue 3: Pivalic Acid Not Visible

-

Cause: Weak UV absorption.

-

Solution: Pivalic acid has a UV cutoff near 210 nm. If quantification of this specific by-product is critical, consider using a Refractive Index (RI) detector or LC-MS, as UV at 220 nm provides poor sensitivity for aliphatic acids.

References

-

PubChem. (n.d.).[2] Etilefrine Pivalate | C15H23NO3.[2][3] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

-

Wagner, J., Grill, H., & Henschler, D. (1980).[6] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[6] [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient design logic).

-

Attia, K. A. M., et al. (2016).[4] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride. ResearchGate. [Link]

Sources

- 1. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]

- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijsr.net [ijsr.net]

- 6. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Dosing Regimens and Protocols for Etilefrine Pivalate in Animal Models

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of etilefrine pivalate in preclinical animal models. Etilefrine pivalate is the pivalate ester prodrug of etilefrine, a sympathomimetic agent used to treat hypotension. The strategic rationale for this prodrug is to enhance oral bioavailability by mitigating the extensive first-pass metabolism that the parent compound, etilefrine, undergoes. This guide elucidates the mechanism of action, provides detailed protocols for dose formulation and administration, and presents suggested dosing regimens for various animal models. All methodologies are grounded in established scientific principles to ensure experimental validity and reproducibility.

Section 1: Scientific Rationale and Pharmacological Context

The Prodrug Strategy: Overcoming First-Pass Metabolism

Etilefrine is a direct-acting sympathomimetic amine effective in raising blood pressure. However, its clinical utility via oral administration is hampered by a significant first-pass effect.[1] Following oral intake, etilefrine undergoes extensive conjugation (glucuronidation and sulfation) in the gut wall and liver, which limits its systemic bioavailability to approximately 50-55%.[1][2]

Etilefrine pivalate was designed to circumvent this metabolic vulnerability.[3] As a prodrug, the phenolic hydroxyl group of etilefrine—the primary site of conjugation—is masked by a pivalate ester. This chemical modification renders the molecule temporarily inert and protects it from presystemic metabolism.

In Vivo Bioactivation and Mechanism of Action

Upon absorption from the gastrointestinal tract, ubiquitous esterase enzymes in the blood and tissues rapidly hydrolyze the ester bond of etilefrine pivalate.[4][5] This cleavage releases the active moiety, etilefrine, and an inert pivalic acid byproduct. Studies in animal models (cats and dogs) have confirmed this principle, demonstrating that etilefrine pivalate has greater oral activity than an equimolar dose of etilefrine, despite being less potent when administered intravenously or applied to isolated organs.[4]

Once liberated, etilefrine exerts its therapeutic effects by acting as an agonist at multiple adrenergic receptors:[6][7]

-

α₁-Adrenergic Receptors: Stimulation of these receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in blood pressure.[7]

-

β₁-Adrenergic Receptors: Agonism at β₁-receptors in the heart produces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, which together elevate cardiac output.[6][7]

The combined α₁ and β₁ agonism results in a robust and effective pressor response, making it a valuable agent for studying the treatment of hypotensive states.[8]

Signaling Pathway and Metabolic Conversion

The diagram below illustrates the conversion of the inactive prodrug to the active compound and its subsequent interaction with adrenergic signaling pathways to produce a hemodynamic response.

Section 2: Preclinical Study Design Considerations

The validity of any pharmacological study hinges on a meticulously planned experimental design. The following factors are critical for obtaining reliable and interpretable data with etilefrine pivalate.

Selection of Animal Models

The choice of species should be aligned with the study's objectives.

-

Rodents (Rats, Mice): Ideal for initial pharmacokinetic screening, dose-ranging studies, and high-throughput efficacy models due to their cost-effectiveness and well-characterized physiology. Rat models have been successfully used to study the absorption of etilefrine.[9]

-

Rabbits: Often used for intravenous studies to assess direct cardiovascular effects. Dosing regimens for etilefrine hydrochloride have been established in rabbits.[10]

-

Larger Mammals (Dogs, Swine): Preferred for advanced hemodynamic studies that require invasive monitoring (e.g., cardiac output, central venous pressure) due to their closer physiological resemblance to humans. Both dogs and cats were used in the initial comparative studies of etilefrine pivalate.[4]

Route of Administration

Proper selection of the administration route is fundamental to testing the prodrug hypothesis.

-

Oral (PO) Gavage: This is the most critical route for evaluating etilefrine pivalate, as it directly assesses the compound's ability to bypass first-pass metabolism. Gavage ensures accurate dose delivery, which is superior to administration in feed or drinking water.[11]

-

Intravenous (IV) Bolus/Infusion: An IV route is essential for establishing a baseline of the parent drug's (etilefrine) activity and for calculating the absolute oral bioavailability of etilefrine derived from the prodrug.[12]

-

Other Parenteral Routes (SC, IP): Subcutaneous or intraperitoneal routes can be used for specific experimental designs but may introduce absorption variability.

Vehicle and Formulation

The compound's solubility and the route of administration dictate the choice of vehicle.

-

For Oral Administration: Aqueous-based vehicles are preferred. Simple suspensions can be made in 0.5% - 1% methylcellulose or carboxymethylcellulose (CMC) in water.

-

For Intravenous Administration: The formulation must be a sterile, pyrogen-free, and isotonic solution with a pH close to physiological (7.4).[13] Etilefrine pivalate may require a co-solvent system for solubilization. A common vehicle for sympathomimetic amines is a mixture of DMSO, PEG300, Tween-80, and saline.[10] All IV formulations must be passed through a 0.22 µm sterile filter before administration.

Section 3: Experimental Protocols and Workflow

Adherence to validated protocols is paramount for ensuring animal welfare and data integrity.

Protocol 1: Preparation of Oral Dosing Suspension (10 mg/kg in a Rat)

This protocol describes the preparation of a 5 mg/mL suspension for dosing a 250g rat at 10 mg/kg.

-

Dose Calculation:

-

Animal Weight: 0.250 kg

-

Target Dose: 10 mg/kg

-

Total Dose Required: 0.250 kg * 10 mg/kg = 2.5 mg

-

Dosing Volume (at 2 mL/kg): 0.250 kg * 2 mL/kg = 0.5 mL

-

Required Concentration: 2.5 mg / 0.5 mL = 5 mg/mL

-

-

Preparation (for 10 mL of suspension):

-

Weigh 50 mg of etilefrine pivalate powder.

-

Prepare a 0.5% methylcellulose vehicle by slowly adding 50 mg of methylcellulose to 10 mL of sterile water while stirring.

-

Levigate the etilefrine pivalate powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste, mixing thoroughly to ensure a uniform suspension.

-

Store the suspension at 4°C and use within the validated stability period. Agitate well before each use.

-

Protocol 2: Administration via Oral Gavage (Rat Model)

-

Animal Restraint: Gently but firmly restrain the rat, ensuring its body is aligned and the head is slightly extended to straighten the esophagus.

-

Gavage Needle Selection: Use a 16-18 gauge, 2-3 inch ball-tipped gavage needle for an adult rat.

-

Volume Measurement: Draw the calculated dose volume (0.5 mL from Protocol 1) into a 1 mL syringe attached to the gavage needle.

-

Administration: Gently insert the needle into the mouth, passing it over the tongue towards the back of the pharynx. Advance the needle smoothly down the esophagus until the tip reaches the stomach.

-

Dose Delivery: Depress the syringe plunger steadily to deliver the suspension.

-

Withdrawal: Smoothly remove the gavage needle.

-

Monitoring: Briefly monitor the animal for any signs of distress or regurgitation before returning it to its cage.

General Experimental Workflow

A well-structured workflow ensures that all experimental variables are controlled.

Section 4: Suggested Dosing Regimens

The following tables provide starting-point dose ranges for etilefrine pivalate in common animal models. These doses are derived from published studies on etilefrine and adjusted for the molecular weight difference to maintain molar equivalency.

Dose Conversion Rationale:

-

Molecular Weight of Etilefrine: 181.24 g/mol [2]

-

Molecular Weight of Etilefrine Pivalate: 265.35 g/mol [3]

-

Conversion Factor: Dose (Etilefrine Pivalate) = Dose (Etilefrine) * (265.35 / 181.24) ≈ Dose (Etilefrine) * 1.46

Table 1: Dosing Regimens for Acute Hemodynamic Studies

| Species | Route | Etilefrine Equivalent Dose (mg/kg) | Calculated Etilefrine Pivalate Dose (mg/kg) | Rationale / Source |

| Rat | PO (Gavage) | 2.5 - 10 mg/kg | 3.7 - 14.6 mg/kg | Based on intragastric and buccal studies of etilefrine HCl in rats.[9] |

| Rabbit | IV (Bolus) | 0.05 - 0.2 mg/kg | 0.07 - 0.29 mg/kg | Based on IV studies of etilefrine HCl in rabbits to assess pressor effects.[10] |

| Dog | IV (Bolus) | 0.1 mg/kg | 0.15 mg/kg | Dose shown to significantly increase blood pressure and heart rate in dogs.[10] |

Table 2: Dosing Regimens for Chronic Hypotension Models

| Species | Route | Dosing Frequency | Suggested Etilefrine Pivalate Dose (mg/kg/day) | Rationale / Source |

| Rat | PO (Gavage) | Once Daily | 5 - 20 mg/kg | Range extrapolated from effective doses in acute studies and long-term human clinical trials where 20 mg/day was effective.[14] |

| Dog | PO | Once Daily | 2 - 10 mg/kg | Lower starting range reflecting potential for greater sensitivity in larger species; dose-finding studies are recommended. |

Investigator's Note: The doses provided are suggestions. It is imperative to conduct pilot dose-escalation studies to determine the optimal dose range that elicits the desired pharmacodynamic effect without causing undue toxicity or adverse events in your specific animal model and experimental conditions.

References

-

Wikipedia. (n.d.). Etilefrine. Retrieved from [Link]

-

Onishi, H., et al. (2018). Absorption behavior of etilefrine after buccal administration in rats. International Journal of Pharmaceutics. Retrieved from [Link]

-

medtigo. (n.d.). etilefrine | Dosing & Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Etilefrine Pivalate. PubChem Compound Database. Retrieved from [Link]

-

Hengstmann, J. H., & Aulepp, H. (1978). The physiological disposition of etilefrine in man. European Journal of Clinical Pharmacology. Retrieved from [Link]

-

Schmid, E., et al. (1980). The effect of etilefrine (Effortil) on regional blood flow during arterial reconstructive surgery. Thoracic and Cardiovascular Surgeon. Retrieved from [Link]

-

Eisenburger, R., Seibel, K., & Hampel, H. (1985). [Greater oral activity of etilefrine pivalate compared to etilefrine in the cat and dog]. Arzneimittelforschung. Retrieved from [Link]

-

Hampel, H., et al. (1985). Long-term Effect of Etilefrine Pivalate on Blood Pressure in Man. Arzneimittelforschung. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Etilefrine Hydrochloride?. Retrieved from [Link]

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

-

Richards, D. A., et al. (1975). The cardiovascular effects of etilefrine. European Journal of Clinical Pharmacology. Retrieved from [Link]

-

Rominger, K. L., & Hitzenberger, G. (1980). Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Retrieved from [Link]

- Google Patents. (n.d.). EP0162320A1 - Use of etilefrine or of pivalate of etilefrine in the preparation of a drug for the prolonged treatment of disturbances of the blood supply not caused by hypertension.

-

West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

-

Frost, B. R., et al. (1979). Vascular effects of etilefrine. Further studies to substantiate the predominant indirect sympathomimetic action of this agent. The Australian Journal of Experimental Biology and Medical Science. Retrieved from [Link]

-

University of Colorado Boulder IACUC. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

-

University of Notre Dame IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

Sources

- 1. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Greater oral activity of etilefrine pivalate compared to etilefrine in the cat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0162320A1 - Use of etilefrine or of pivalate of etilefrine in the preparation of a drug for the prolonged treatment of disturbances of the blood supply not caused by hypertension - Google Patents [patents.google.com]

- 6. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 7. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

- 8. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption behavior of etilefrine after buccal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 14. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocol: Solvent Selection and Solubility Profiling for Etilefrine Pivalate

Part 1: Executive Summary & Chemical Context

Etilefrine Pivalate (3-[2-(ethylamino)-1-hydroxyethyl]phenyl 2,2-dimethylpropanoate) represents a classic prodrug design strategy. By esterifying the phenolic hydroxyl group of the parent molecule (etilefrine) with pivalic acid, the molecule's lipophilicity is significantly enhanced to improve membrane permeability and oral bioavailability.

However, this modification introduces a critical formulation challenge: The Solubility-Stability Paradox.

-

Solubility: The pivalate ester reduces aqueous solubility at neutral pH compared to the parent drug, necessitating the use of organic co-solvents or pH manipulation.

-

Stability: While the tert-butyl group of the pivalate moiety provides steric hindrance that resists hydrolysis better than simple acetates, the ester bond remains susceptible to hydrolytic cleavage in aqueous environments, particularly at extreme pH levels.

This guide provides a rigorous, self-validating protocol for selecting solvents that balance high solubility with maximal chemical stability.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Solvent Selection |

| Molecular Formula | Moderate molecular weight. | |

| Functionality | Secondary Amine, Pivalate Ester | Amine: pH-dependent solubility (soluble < pH 8). Ester: Hydrolysis risk in water.[1] |

| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic. Requires organic solvents or surfactants for neutral aqueous formulation. |

| pKa (Amine) | ~9.5 (Estimated) | Ionized (cationic) at physiological pH; highly soluble as a salt (HCl). |

| Key Solubility | DMSO: ~50 mg/mL | Excellent stock solvent. |

Part 2: Solvent Screening Strategy

The selection process must prioritize compatibility (preventing degradation) over simple capacity (amount dissolved).

Class A: Primary Stock Solvents (High Capacity, High Stability)

These solvents are used for preparing master stock solutions for storage or in vitro assays.

-

Dimethyl Sulfoxide (DMSO): Recommended.[2] High solubility (~50 mg/mL). Inert to ester hydrolysis in anhydrous conditions.

-

Anhydrous Ethanol: Good solubility. Suitable for biological assays where DMSO toxicity is a concern. Store at -20°C to prevent transesterification.

Class B: Analytical Solvents (HPLC/LC-MS)

-

Acetonitrile (ACN): Preferred organic modifier. Lower viscosity and UV cutoff than methanol.

-

Acidified Water (0.1% Formic Acid): Essential to maintain the amine in its cationic form (

), drastically increasing solubility and preventing peak tailing.

Class C: Formulation Vehicles (Biocompatible)

-

Polyethylene Glycol 400 (PEG 400): Excellent solubilizer for lipophilic amines.

-

Propylene Glycol (PG): Common co-solvent.

-

Lipid Carriers: Due to the pivalate lipophilicity, oil-based vehicles (e.g., Miglyol) are viable for oral delivery.

Part 3: Visualization of Decision Logic

The following diagram outlines the critical decision pathways for solvent selection based on the intended application (Analysis vs. Formulation).

Figure 1: Decision matrix for selecting the optimal solvent system based on downstream application.

Part 4: Detailed Experimental Protocols

Protocol 1: Saturation Solubility Determination (Shake-Flask Method)

Objective: To quantify the exact solubility of Etilefrine Pivalate in candidate solvents.

Materials:

-

Solvents: Water (pH 1.2, 4.5, 6.8, 7.4), Ethanol, PEG 400.

-

0.45 µm PTFE Syringe Filters (Hydrophilic/Hydrophobic compatible).

-

HPLC System with UV detection (217 nm).

Workflow:

-

Preparation: Add excess Etilefrine Pivalate solid (approx. 10 mg) to 1 mL of the test solvent in a glass vial.

-

Equilibration: Seal vials and place in an orbital shaker at 25°C for 24 hours.

-

Note: Protect from light to prevent photodegradation.

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solid.

-

Dilution: Immediately dilute the filtrate with mobile phase to bring concentration within the linear calibration range.

-

Quantification: Analyze via HPLC.

-

Calculation:

.

-

Protocol 2: Hydrolytic Stability Assessment

Objective: To verify that the selected solvent does not degrade the pivalate ester into the parent etilefrine.

Workflow:

-

Spiking: Prepare a 1 mg/mL solution of Etilefrine Pivalate in the test solvent (e.g., Water/Ethanol 50:50).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at T=0, 1h, 4h, 24h.

-

Quenching: If using aqueous buffers, quench immediately with cold acetonitrile.

-

Analysis: Monitor the appearance of the Etilefrine (Parent) peak.

-

Etilefrine Pivalate RT: ~High (Lipophilic).[5]

-

Etilefrine Parent RT: ~Low (Hydrophilic).

-

Acceptance Criteria: < 1% degradation over 24 hours.

-

Part 5: Degradation Pathway Visualization

Understanding the breakdown mechanism is vital for interpreting stability data in protic solvents.

Figure 2: Hydrolytic degradation pathway of Etilefrine Pivalate yielding the parent drug and pivalic acid.[4]

References

-

PubChem. (2023). Etilefrine Pivalate Compound Summary. National Center for Biotechnology Information. [Link]

-

Wagner, J., Grill, H., & Henschler, D. (1980).[6] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[6] [Link]

-

Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

Sources

Application Note: Protocols for Measuring Vasoconstrictive Effects of Etilefrine Pivalate

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7]

Etilefrine pivalate is a lipophilic prodrug of etilefrine, a sympathomimetic amine. While etilefrine itself acts as a mixed agonist at

This application note details the protocols for quantifying this specific pharmacodynamic effect. Researchers must distinguish between the intrinsic potency of the active metabolite (measured in vitro) and the functional efficacy of the prodrug (measured in vivo or ex vivo in metabolically active tissue).

Mechanism of Action

The vasoconstrictive efficacy relies on a two-step biological cascade:

-

Bioactivation: Hydrolysis of the pivalate ester by corneal/vascular esterases.

-

Receptor Activation: Binding of free etilefrine to

or

Figure 1: Pharmacodynamic pathway of Etilefrine Pivalate from prodrug conversion to vascular response.

Protocol A: Ex Vivo Isometric Tension Recording (Rat Aorta)

This assay is the "Gold Standard" for determining the intrinsic vasoconstrictive potency (

Critical Consideration: Because Etilefrine Pivalate is a prodrug, its activity in this assay depends on the presence of functional esterases in the aortic tissue. It is recommended to run parallel curves with Etilefrine HCl (active control) to calculate the rate of bioconversion.

Materials

-

Tissue: Thoracic aorta from male Wistar or Sprague-Dawley rats (250–300g).

-

Buffer: Krebs-Henseleit Solution (mM): NaCl 118, KCl 4.7,

2.5, -

Instrumentation: 4-channel Organ Bath System (e.g., ADInstruments or Radnoti) with isometric force transducers.

-

Compounds: Etilefrine Pivalate (dissolved in DMSO), Etilefrine HCl (water), Phenylephrine (reference agonist), Prazosin (antagonist for validation).

Experimental Workflow

-

Tissue Preparation:

-

Euthanize animal via

asphyxiation. -

Rapidly excise the thoracic aorta and place in cold, oxygenated Krebs buffer.

-

Clean adherent fat and connective tissue under a dissection microscope.

-

Cut into 3-4 mm ring segments.

-

Optional: Mechanically remove endothelium (rubbing the lumen) to eliminate NO-mediated relaxation, isolating the smooth muscle response.

-

-

Mounting & Equilibration:

-

Mount rings on stainless steel wire hooks in 10-20 mL organ baths.

-

Apply a resting tension of 2.0 g (optimal for rat aorta).

-

Equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

-

-

Viability Test (Wake-up):

-

Challenge tissue with 60 mM KCl.

-

Criteria: Contraction must exceed 1.0 g force. Wash out until baseline returns.

-

-

Dosing Protocol (Cumulative Concentration-Response):

-

Add Etilefrine Pivalate in semi-logarithmic increments (

M to -

Wait for the plateau of contraction (approx. 3-5 mins) before the next addition.

-

Do not wash between doses.

-

-

Validation (Antagonism):

-

In a separate ring, incubate with Prazosin (10 nM) for 20 mins prior to the Etilefrine curve. A rightward shift confirms

-specificity.

-

Data Analysis

Normalize contraction data as a percentage of the maximal KCl response (

Protocol B: In Vivo Conjunctival Hemodynamics (Rabbit Model)

This protocol measures the functional "whitening" effect, accounting for tear film dilution, corneal penetration, and in vivo hydrolysis.

Materials

-

Subject: New Zealand White Rabbits (2.0–2.5 kg), free of ocular defects.

-

Imaging: Slit-lamp biomicroscope equipped with a high-resolution digital camera.

-

Software: ImageJ (Fiji) with "Vessel Analysis" plugin or custom MATLAB thresholding script.

Experimental Workflow

-

Acclimatization:

-

Rabbits must be habituated to the restrainer and slit-lamp light for 2 days prior to testing to minimize stress-induced sympathetic tone.

-

-

Baseline Imaging (

):-

Capture high-resolution images of the bulbar conjunctiva.

-

Standardization: Fixed magnification (e.g., 10x), fixed light intensity, and fixed flash settings.

-

-

Administration:

-

Instill 50 µL of Etilefrine Pivalate solution into the lower cul-de-sac of the right eye.

-

Instill Vehicle (buffer) into the left eye (Control).

-

Hold the eyelid closed for 30 seconds to prevent immediate drainage.

-

-

Time-Course Imaging:

-

Capture images at 5, 15, 30, 60, 120, and 240 minutes post-instillation.

-

Image Analysis (Quantification)

Visual scoring is subjective. Use the following digital quantification method:

-

ROI Selection: Select a Region of Interest (ROI) on the bulbar conjunctiva, avoiding the eyelid margins.

-

Green Channel Extraction: Split RGB channels. Use the Green channel (where hemoglobin absorption is highest) for maximum vessel contrast.

-

Thresholding: Apply an adaptive local threshold (e.g., Sauvola method) to binarize vessels from the background.

-

Calculation:

-

Vessel Area Fraction (VAF):

-

Vasoconstriction Index (VI):

-

Figure 2: In Vivo Experimental Workflow for Ocular Hemodynamics.

Data Presentation & Interpretation

When reporting results, structure your data to allow direct comparison between the prodrug and the active metabolite.

Table 1: Expected Metric Structure

| Parameter | Etilefrine Pivalate (Prodrug) | Etilefrine HCl (Active) | Phenylephrine (Ref) |

| In Vitro | Value (e.g., 5.8) | Value (e.g., 6.2) | Value (e.g., 6.5) |

| % Contraction | % Contraction | 100% | |

| Onset of Action (In Vivo) | Slower (requires hydrolysis) | Fast | Fast |

| Duration of Action | Extended | Short/Moderate | Moderate |

Interpretation Guide

-

Low In Vitro Potency + High In Vivo Efficacy: Indicates successful prodrug design. The molecule is stable in the bath but penetrates well and converts efficiently in the eye.

-

Rightward Shift in Aorta: If the Pivalate curve is significantly to the right of the HCl curve in the organ bath, it confirms that hydrolysis is the rate-limiting step in isolated tissue.

References

-

PubChem. (2023). Etilefrine Pivalate - Compound Summary. National Library of Medicine.[1] [Link]

-

RUDD, J. A., et al. (2000). Laboratory demonstration of vascular smooth muscle function using rat aortic ring segments.[2] American Journal of Physiology-Advances in Physiology Education.[2] [Link]

-

NIH/NCBI. (2011). Tension Measurement in Isolated Rat and Mouse Pulmonary Artery.[5] PMC. [Link]

Sources

- 1. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Etilefrine Pivalate Formulation & Permeability

Subject: Optimization of Corneal Permeability for Etilefrine Pivalate

Executive Summary: The Prodrug Strategy

Welcome to the technical support hub. You are likely here because you are encountering a classic pharmaceutical paradox: Etilefrine (the active parent) is too hydrophilic (LogP ~ -1.5) to penetrate the corneal epithelium effectively, yet Etilefrine Pivalate (the prodrug) is chemically unstable in aqueous solution.

The optimization of Etilefrine Pivalate relies on a precise "Trojan Horse" mechanism. We modify the molecule with pivalic acid esters to increase lipophilicity, allowing it to transit the corneal epithelium (the rate-limiting barrier). Once in the corneal stroma/aqueous humor, endogenous esterases must hydrolyze it back to the active etilefrine.

Your experiments likely face two failure modes:

-

Formulation Failure: The prodrug hydrolyzes in the bottle before administration.

-

Permeability Failure: The prodrug fails to cross the cornea or fails to convert in the tissue.

This guide addresses these specific technical hurdles.

Mechanism of Action & Logic

To troubleshoot, you must visualize the pathway. The goal is to maximize

Figure 1: The kinetic pathway of Etilefrine Pivalate. Success depends on the molecule remaining intact until it passes the Epithelium.

Troubleshooting Guide: Formulation & Stability

Issue: "My HPLC shows degradation of Etilefrine Pivalate into Etilefrine and Pivalic Acid during storage."

Root Cause: Pivalate esters are highly susceptible to acid/base hydrolysis. While they need to be stable in the bottle, they are designed to break down at physiological pH (7.4).

Diagnostic FAQ

Q: What is the optimal pH for my formulation? A: You are likely formulating at pH 7.0–7.4 to match tear fluid. This is a mistake for stability.

-

Technical Insight: The hydrolysis rate of pivalate esters is pH-dependent. The "shelf-life" pH is often acidic (pH 3.5–5.0), where the ester bond is most stable.

-

Recommendation: Formulate at pH 4.5–5.0 using a weak buffer (e.g., Acetate or Citrate). The tear film's buffering capacity will rapidly neutralize this small volume upon instillation, allowing the pH to rise to 7.4 in vivo, triggering the necessary hydrolysis.

Q: Can I use aqueous vehicles? A: Aqueous vehicles accelerate hydrolysis.

-

Protocol Shift: Consider a non-aqueous vehicle or an oil-in-water emulsion .

-

Alternative: Use cyclodextrins (specifically SBE-

-CD). The hydrophobic cavity of the cyclodextrin can "shield" the lipophilic pivalate ester from water molecules, slowing hydrolysis while simultaneously improving solubility.

Data: Stability vs. pH (Hypothetical Model based on Dipivefrin analogs)

| Formulation Variable | Hydrolysis Rate ( | Predicted Shelf Life ( | Notes |

| pH 7.4 (PBS) | High | < 7 Days | Rapid degradation; unsuitable for storage. |

| pH 5.0 (Acetate) | Low | > 1 Year | Optimal trade-off for stability/comfort. |

| Vehicle: Castor Oil | Negligible | > 2 Years | Excellent stability; poor patient compliance (blurring). |

| Vehicle: SBE- | Low | > 18 Months | Shields ester; enhances solubility. |

Troubleshooting Guide: Permeability Assays (Franz Cells)

Issue: "I am getting high variability or low flux in my ex vivo corneal permeation studies."

Root Cause: The corneal epithelium is fragile. If it is damaged during mounting, your "prodrug" advantage disappears because the parent drug can leak through the damage, skewing results.

Step-by-Step Validation Protocol

1. Tissue Selection & Preparation

-

Source: Porcine or Rabbit corneas (fresh, <4 hours post-mortem).

-

Critical Step: Do not touch the central cornea. Use a scleral rim (2-3 mm) for handling.[1]

-

Storage: Store in Glutathione Bicarbonate Ringer’s (GBR) solution, aerated with carbogen.

2. The Integrity Test (Mandatory)

-

Before applying Etilefrine Pivalate, apply Fluorescein Sodium or measure Transepithelial Electrical Resistance (TEER) .

-

Pass Criteria:

-

TEER > 1000